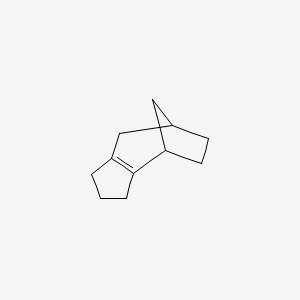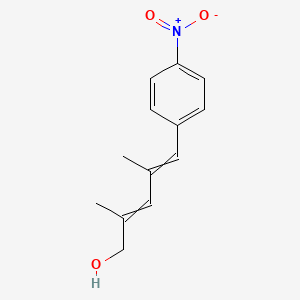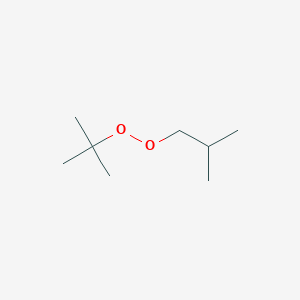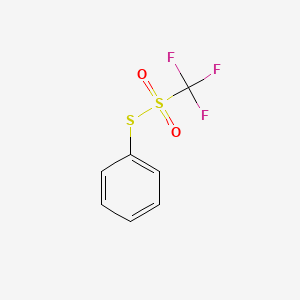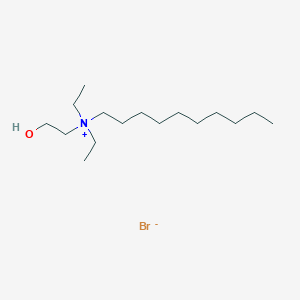
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethyldecan-1-amine with 2-bromoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or potassium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or primary amines .
Applications De Recherche Scientifique
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide primarily involves its surfactant properties. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate
- N,N-Dimethyl-N-(2-hydroxyethyl)decan-1-aminium chloride
- N,N-Diethyl-N-(2-hydroxyethyl)hexadecan-1-aminium bromide
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Propriétés
Numéro CAS |
60535-37-7 |
|---|---|
Formule moléculaire |
C16H36BrNO |
Poids moléculaire |
338.37 g/mol |
Nom IUPAC |
decyl-diethyl-(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO.BrH/c1-4-7-8-9-10-11-12-13-14-17(5-2,6-3)15-16-18;/h18H,4-16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HRJIISUIEYELQN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](CC)(CC)CCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


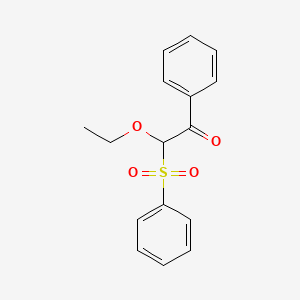
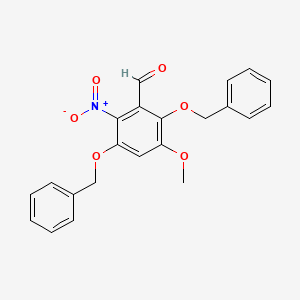
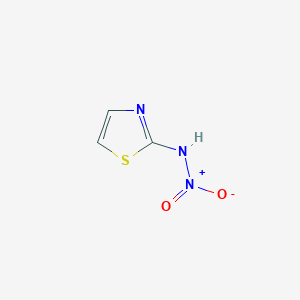
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
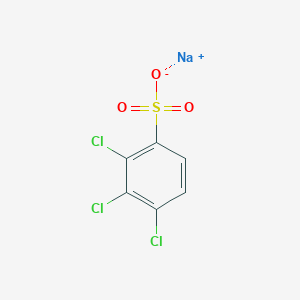
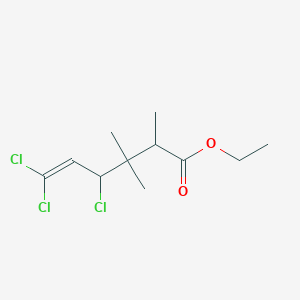
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
